molecular formula C8H5Cl2NO B3349800 4,7-Dichloroindolin-2-one CAS No. 23872-22-2

4,7-Dichloroindolin-2-one

Cat. No. B3349800
CAS RN: 23872-22-2
M. Wt: 202.03 g/mol
InChI Key: LVXWMUMMJRHVPF-UHFFFAOYSA-N
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Description

4,7-Dichloroindolin-2-one is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

A novel synthesis method for highly substituted 3-arylideneindolin-2-ones, which are crucial in drug development for treating conditions like cancer and Alzheimer's disease, has been developed. This method allows for flexible modification at the C-4 position, starting from 1,2-dichloro-3-nitrobenzene to produce a central building block, a trihalogenated indolin-2-one. This synthesis pathway provides a library of highly substituted 4-substituted 3-arylidene-6,7-dichloroindolin-2-ones through an 8-step sequence, primarily using precipitation and washing for purification (Ong et al., 2017).

Novel Synthetic Methodologies

Research into the synthesis of 2,3-diarylisoindolin-1-ones via a three-component cascade cyclization involving 2-formylbenzonitrile, arenes, and diaryliodonium salts has been reported. This process, catalyzed by copper, results in isoindolin-1-one derivatives with good to excellent yields, demonstrating the versatility of 4,7-Dichloroindolin-2-one derivatives in complex synthetic chemistry (Liu et al., 2017).

Investigation of Biological Activities

A study on the synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents highlighted the synthesis of different series of hydrazonoindolin-2-ones. These compounds showed significant in vitro anti-proliferative activity towards various human cancer cell lines, with some derivatives exhibiting superior potency compared to known drugs such as Sunitinib. This research underscores the potential of 4,7-Dichloroindolin-2-one derivatives as scaffolds for developing anticancer agents (Eldehna et al., 2018).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which include 4,7-dichloroindolin-2-one, have been found to bind with high affinity to multiple receptors . This suggests that 4,7-Dichloroindolin-2-one may interact with a variety of targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4,7-Dichloroindolin-2-one may interact with its targets in a way that results in these diverse biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that 4,7-Dichloroindolin-2-one affects multiple biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that 4,7-Dichloroindolin-2-one has a wide range of molecular and cellular effects. These could potentially include effects related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

properties

IUPAC Name

4,7-dichloro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXWMUMMJRHVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2NC1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279129
Record name 4,7-Dichloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloroindolin-2-one

CAS RN

23872-22-2
Record name 4,7-Dichloro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23872-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dichloroindolin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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